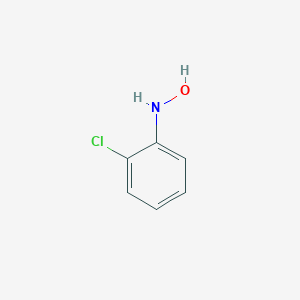

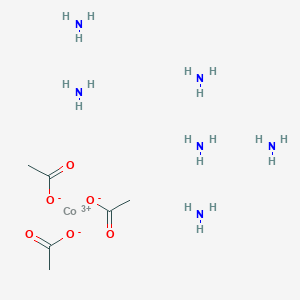

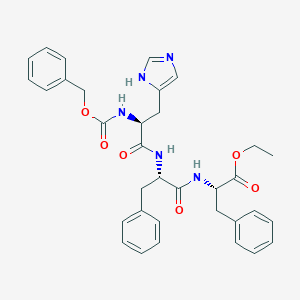

![molecular formula C8H16N2 B088015 2-氨基-8-甲基-8-氮杂双环[3.2.1]辛烷 CAS No. 1314981-01-5](/img/structure/B88015.png)

2-氨基-8-甲基-8-氮杂双环[3.2.1]辛烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 2-Amino-8-methyl-8-azabicyclo[3.2.1]octane and related compounds has been explored through various methods. For instance, Singh et al. (2007) describe a simple and efficient synthesis of 8-methyl-3,8-diazabicyclo[3.2.1]octane (3-azatropane) from pyroglutamic acid, employing amide activation and the reduction and cyclization of a nitroenamine intermediate (Singh et al., 2007). This method also allows for the synthesis of several 3-substituted analogues, demonstrating the versatility of this synthetic route.

Molecular Structure Analysis

The molecular structure of 2-Amino-8-methyl-8-azabicyclo[3.2.1]octane derivatives has been extensively studied, with a focus on understanding their conformational and structural characteristics. Izquierdo et al. (1991) conducted a synthesis and structural analysis of esters derived from 3-phenethyl-3-azabicyclo[3.2.1]octan-8-beta-ol, providing insights into the conformation of the cyclopentane and piperidine rings within these molecules (Izquierdo et al., 1991).

Chemical Reactions and Properties

Research into the chemical reactions and properties of 2-Amino-8-methyl-8-azabicyclo[3.2.1]octane and similar compounds reveals a broad spectrum of reactivity and chemical behavior. For example, the work by Burke et al. (1999) on the desymmetrization by ring-closing metathesis leading to 6,8-dioxabicyclo[3.2.1]octanes highlights innovative approaches to generating bicyclic structures with potential application in the synthesis of natural products (Burke et al., 1999).

科学研究应用

Tropane生物碱的合成

8-氮杂双环[3.2.1]辛烷骨架是Tropane生物碱家族的核心,该家族以其广泛的生物活性而闻名 . 研究一直致力于该结构的立体选择性制备,这对于双环骨架的受控形成至关重要。该化合物是合成这些生物碱的关键中间体,这些生物碱的应用范围从止痛药到抗胆碱药。

药物发现

2-氮杂双环[3.2.1]辛烷:是含氮杂环化合物,在药物发现中显示出巨大潜力 . 它们的独特结构,包括一个与环戊烷环融合的六元氮杂环,使它们成为合成生物活性分子的宝贵骨架。它们已用作几种复杂天然产物全合成的关键合成中间体。

生物质增值

该化合物的结构正在通过光化学转化在生物质衍生化合物的增值方面得到探索 . 这种应用在绿色化学和可持续性方面尤其重要,因为生物质是一种丰富且可再生的资源。

钯催化反应

研究人员正在研究2-氨基-8-甲基-8-氮杂双环[3.2.1]辛烷在钯催化下氮丙啶反应中的应用 . 这些反应在有机合成中对于以高精度构建复杂分子很重要。

对映选择性合成

8-氮杂双环[3.2.1]辛烷骨架的对映选择性构建是一个重要的研究领域 . 在这种双环结构的形成中实现立体控制对于生产手性分子至关重要,手性分子在制药行业中很重要。

光催化

该化合物也是光催化研究的一部分,它可能在开发新的合成方法中发挥作用 . 光催化是一个很有前途的领域,可以使用光能创建可持续的化学过程。

流动化学

流动化学是2-氨基-8-甲基-8-氮杂双环[3.2.1]辛烷可能得到利用的另一个领域 . 该化合物的结构可能对连续流动过程有利,连续流动过程以其在化学合成中的效率和可扩展性而闻名。

神经药理学

最后,该化合物的骨架正在研究其对神经元烟碱乙酰胆碱受体的亲和力 . 这对于开发治疗神经退行性疾病和认知障碍的药物特别有趣。

未来方向

作用机制

Target of Action

The 2-Amino-8-methyl-8-azabicyclo[3.2.1]octane is a core structure found in the family of tropane alkaloids . These alkaloids are known to exhibit a wide array of interesting biological activities . The primary targets of these compounds are often neuronal receptors, such as the α4β2 neuronal nicotinic acetylcholine receptor .

Mode of Action

The exact mode of action of 2-Amino-8-methyl-8-azabicyclo[32Tropane alkaloids typically exert their effects by binding to their target receptors and modulating their activity .

Biochemical Pathways

The biochemical pathways affected by 2-Amino-8-methyl-8-azabicyclo[3.2.1]octane would depend on the specific targets and biological activities of the compound. For instance, if the compound targets neuronal receptors, it could potentially influence neurotransmission and related biochemical pathways .

Pharmacokinetics

The pharmacokinetics of 2-Amino-8-methyl-8-azabicyclo[32The compound’s bioavailability would be influenced by these properties .

Result of Action

The molecular and cellular effects of 2-Amino-8-methyl-8-azabicyclo[3.2.1]octane’s action would depend on its specific biological activities. For example, if the compound exhibits nematicidal activities, it could potentially cause mortality in nematodes .

属性

IUPAC Name |

8-methyl-8-azabicyclo[3.2.1]octan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-10-6-2-4-7(9)8(10)5-3-6/h6-8H,2-5,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVWWFIRHFFEWAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC(C1CC2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

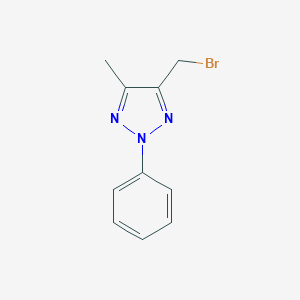

![13,14-Dioxatricyclo[8.2.1.14,7]tetradeca-4,6,10,12-tetraene](/img/structure/B87969.png)

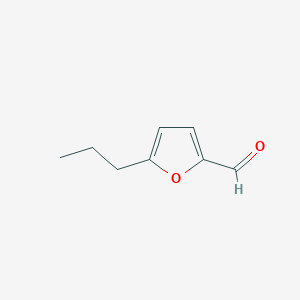

![2-amino-3-[4-(2,4-dinitrophenoxy)phenyl]propanoic Acid](/img/structure/B87981.png)